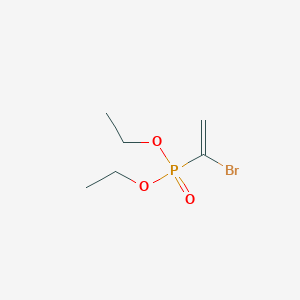
Phosphonic acid, (1-bromoethenyl)-, diethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phosphonic acid, (1-bromoethenyl)-, diethyl ester is an organophosphorus compound with the molecular formula C6H12BrO3P and a molecular weight of 243.04 g/mol . This compound is characterized by the presence of a phosphonic acid group, a bromoethenyl group, and two ethyl ester groups. It is commonly used in various chemical reactions and has applications in different scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Phosphonic acid, (1-bromoethenyl)-, diethyl ester can be synthesized through several methods. One common synthetic route involves the reaction of diethyl phosphite with 1-bromo-1-ethene under controlled conditions. The reaction typically requires a catalyst and is carried out at a specific temperature and pressure to ensure the desired product is obtained .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chemical processes. These processes often utilize continuous flow reactors to maintain consistent reaction conditions and high yields. The raw materials are carefully measured and mixed, and the reaction is monitored to ensure the quality and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Phosphonic acid, (1-bromoethenyl)-, diethyl ester undergoes various chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation Reactions: The compound can be oxidized to form phosphonic acid derivatives with different oxidation states.
Reduction Reactions: Reduction of the bromoethenyl group can yield different products depending on the reducing agent used.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines, thiols, and alcohols for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide and potassium permanganate for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride and sodium borohydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of phosphonic acid derivatives, while oxidation and reduction reactions can produce different oxidation states and reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
Phosphonic acid, (1-bromoethenyl)-, diethyl ester has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis to introduce phosphonic acid groups into molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of phosphonic acid, (1-bromoethenyl)-, diethyl ester involves its interaction with molecular targets and pathways. The compound can act as a nucleophile or electrophile in chemical reactions, depending on the reaction conditions. It can also interact with enzymes and proteins, potentially inhibiting or modifying their activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Phosphonic acid, (1-chloroethenyl)-, diethyl ester
- Phosphonic acid, (1-fluoroethenyl)-, diethyl ester
- Phosphonic acid, (1-iodoethenyl)-, diethyl ester
Uniqueness
Phosphonic acid, (1-bromoethenyl)-, diethyl ester is unique due to the presence of the bromo group, which imparts specific reactivity and properties to the compound. This makes it distinct from other similar compounds with different halogen groups, such as chloro, fluoro, and iodo derivatives .
Eigenschaften
CAS-Nummer |
38318-52-4 |
|---|---|
Molekularformel |
C6H12BrO3P |
Molekulargewicht |
243.04 g/mol |
IUPAC-Name |
1-bromo-1-diethoxyphosphorylethene |
InChI |
InChI=1S/C6H12BrO3P/c1-4-9-11(8,6(3)7)10-5-2/h3-5H2,1-2H3 |
InChI-Schlüssel |
SQMBBBWHQORDNI-UHFFFAOYSA-N |
Kanonische SMILES |
CCOP(=O)(C(=C)Br)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


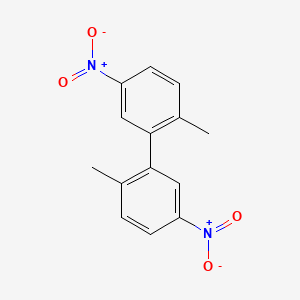

![1-N,4-N-bis[(2,3-dimethoxyphenyl)methylideneamino]phthalazine-1,4-diamine](/img/structure/B14678018.png)
![Benzo[c]phenanthren-5-ol](/img/structure/B14678025.png)
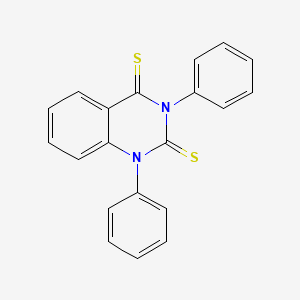
![Benzene, 1-[(1-chloroethyl)sulfinyl]-4-methyl-](/img/structure/B14678035.png)


![2,2'-(1,4-Phenylene)bis[4-(2-methylpropyl)-1,3-oxazol-5(4H)-one]](/img/structure/B14678057.png)
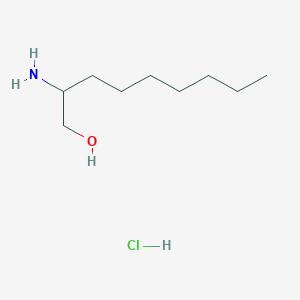
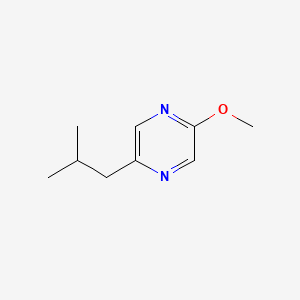
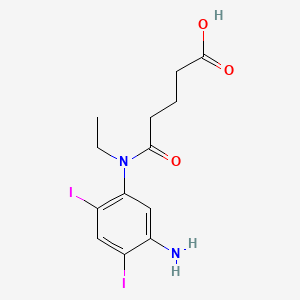
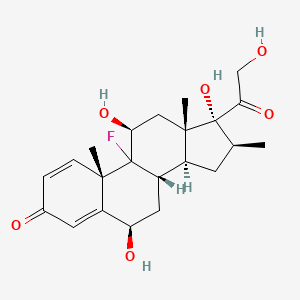
![4-Methyl-2-[(phenylsulfanyl)methyl]phenol](/img/structure/B14678091.png)
